![molecular formula C15H23NO3 B6004603 (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine](/img/structure/B6004603.png)
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine
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Overview
Description
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as IMMA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. IMMA belongs to the family of chroman derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell survival and proliferation. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been found to activate the p38 MAPK and JNK signaling pathways, which are involved in the induction of apoptosis and cell cycle arrest. In inflammation, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been found to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been found to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the inflammatory response. In neurodegenerative diseases, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Advantages and Limitations for Lab Experiments
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is also relatively non-toxic and has low side effects. However, there are also limitations to using (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine in lab experiments, including its limited bioavailability and specificity. Further research is needed to optimize the delivery and targeting of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine to specific tissues and cells.
Future Directions
There are several future directions for research on (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine. One direction is to investigate the potential of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine and its analogs to identify more potent and specific compounds. Additionally, the development of novel delivery systems for (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine could enhance its bioavailability and targeting to specific tissues and cells. Overall, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has great potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine involves a multi-step process that begins with the preparation of 8-methoxy-3,4-dihydro-2H-chromen-3-amine, which is then reacted with isopropoxyethyl chloride to form the final product. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
properties
IUPAC Name |
8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(2)18-8-7-16-13-9-12-5-4-6-14(17-3)15(12)19-10-13/h4-6,11,13,16H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJFNTUIKWLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC1CC2=C(C(=CC=C2)OC)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine |
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